5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
説明
The compound 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, substituted with a para-tolyl group at position 1 and a 3-(3-bromophenyl)-1,2,4-oxadiazole moiety at position 5 via a methyl linker. This structure combines heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
特性
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN6O2/c1-13-5-7-16(8-6-13)28-20-17(10-24-28)21(29)27(12-23-20)11-18-25-19(26-30-18)14-3-2-4-15(22)9-14/h2-10,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHXLAAVXIQEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting 3-bromobenzohydrazide with a suitable nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Attachment of the oxadiazole to the pyrazolopyrimidinone core: This step involves the reaction of the oxadiazole derivative with a pyrazolopyrimidinone precursor in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tolyl ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Comparative Analysis with Structural Analogs
Pyrazolo[3,4-d]Pyrimidinone Derivatives
a) 5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Structural Differences: Replaces the oxadiazole-methyl group with an amino substituent at position 3.
- Molecular Weight : 306.12 g/mol (vs. 486.28 g/mol for the target compound).
b) 6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Oxadiazole-Containing Analogous Compounds
a) 6-(3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-(3,4-Difluorobenzyl)-5-Methylthieno[2,3-d]Pyrimidin-4(3H)-one
- Core Structure: Thieno[2,3-d]pyrimidinone instead of pyrazolo[3,4-d]pyrimidinone.
- Substituents : Chlorophenyl-oxadiazole and difluorobenzyl groups.
- Implications: The thieno-pyrimidinone core may alter electronic properties, while the difluorobenzyl group increases lipophilicity .
b) 4-[1-(3-Isopropyl-[1,2,4]Oxadiazol-5-yl)-Piperidin-4-yloxy]-1H-Pyrazolo[3,4-d]Pyrimidine
- Structural Differences : Oxadiazole linked via a piperidinyloxy spacer instead of a methyl group.
Data Tables: Structural and Molecular Comparisons
Table 1. Core Structure and Substituent Analysis
Table 2. Functional Group Impact on Properties
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods in , involving cycloaddition of oxadiazole precursors with pyrimidinone intermediates .
- Bioactivity Trends: Oxadiazole-containing derivatives (e.g., ) often exhibit enhanced kinase inhibitory activity due to aromatic stacking, whereas amino-substituted analogs () may favor solubility-dependent applications .
- Metabolic Stability : The para-tolyl group in the target compound may reduce oxidative metabolism compared to fluorophenyl or hydroxylated analogs .
生物活性
The compound 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidine core.
- A bromophenyl substituent linked through an oxadiazole moiety.
- A p-tolyl group contributing to its overall reactivity and biological interaction.
Molecular Formula
The molecular formula is with a molecular weight of approximately 397.27 g/mol.
Biological Activity Overview
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activities, including:
- Antitumor effects.
- Antimicrobial properties.
- Potential neuroprotective effects.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines show promising antitumor activity. For instance:
Case Study: Antitumor Efficacy
A study conducted by researchers evaluated several pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The compound's IC50 values were determined using the MTT assay. Notably:
- The compound exhibited an IC50 of 2.24 µM against A549 lung cancer cells, significantly lower than the standard doxorubicin with an IC50 of 9.20 µM .
Table 1: Antitumor Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | A549 | 2.24 | |
| Doxorubicin | A549 | 9.20 |
The mechanism through which this compound exerts its biological effects is believed to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific enzymes involved in tumor progression.
Flow cytometric analysis revealed that treatment with the compound resulted in a significant increase in apoptotic cells within treated populations compared to controls .
Antimicrobial and Other Biological Activities
In addition to its antitumor properties, compounds similar to 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been investigated for antimicrobial activity. Research suggests potential efficacy against various bacterial strains, indicating a broader spectrum of biological activity .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
